molecular formula C9H9FO2 B1349306 Methyl 2-(3-fluorophenyl)acetate CAS No. 64123-77-9

Methyl 2-(3-fluorophenyl)acetate

Cat. No. B1349306
CAS RN: 64123-77-9
M. Wt: 168.16 g/mol
InChI Key: OXYLCGRXCQARQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H9FO2 . It appears as a clear, colorless to light yellow liquid . The compound is part of the benzenoids class of organic compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-fluorophenyl)acetate” is represented by the InChI Key OXYLCGRXCQARQV-UHFFFAOYSA-N . The compound has a molecular weight of 168.17 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorophenyl)acetate” is a clear, colorless to light yellow liquid . It has a molecular weight of 168.17 g/mol . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Methyl 2-(3-fluorophenyl)acetate and similar compounds exhibit distinct crystal structures and molecular interactions, as observed in various studies. For instance, 2-Amino-2-(2-fluorophenyl)acetic acid, a compound closely related to Methyl 2-(3-fluorophenyl)acetate, demonstrates unique crystal structures and hydrogen bonding patterns (Burns & Hagaman, 1993).

Synthesis Methods

  • Efficient synthesis methods have been developed for Methyl 2-(3-fluorophenyl)acetate and related compounds. A study explored the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, which involves a domino process including allylic acetate rearrangement and Michael addition (Salgado et al., 2019).

Biological Evaluation

  • Compounds structurally similar to Methyl 2-(3-fluorophenyl)acetate, such as ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, have been synthesized and evaluated for biological activities like cytotoxicity and inhibition of specific enzymes (Riadi et al., 2021).

Fluorogenic Reagents

  • Methyl 2-(3-fluorophenyl)acetate derivatives have applications as fluorogenic reagents for the analysis of primary amines. For example, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, a related compound, has been used in HPLC, CE, and MALDI/MS for analyzing peptides and carbohydrates (Chen & Novotny, 1997).

Methanogenesis Inhibition

  • Methyl fluoride, a compound related to Methyl 2-(3-fluorophenyl)acetate, has been studied for its inhibitory effects on methanogenesis in microbial cultures, highlighting potential applications in environmental studies (Janssen & Frenzel, 1997).

Safety And Hazards

“Methyl 2-(3-fluorophenyl)acetate” is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

methyl 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYLCGRXCQARQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370130
Record name methyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-fluorophenyl)acetate

CAS RN

64123-77-9
Record name methyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluorophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluorophenylacetic acid (5.0 g, 32 mmol) in methanol (25 mL) and methylene chloride (25 mL) at 0° C. was added trimethylsilyldiazomethane (2 M in hexane, 30 mL, 60 mmol). After stirring at room temperature for 15 min, the reaction mixture was concentrated to dryness, and the residue was azeotroped with toluene to give the crude methyl 3-fluorophenylacetate (5.6 g), which was used without further purification. The crude methyl 3-fluorophenylacetate obtained above was converted to the title compound by reacting with 4-chlorobenzyl bromide (4.6 g, 22 mmol) and sodium hexamethyldisilazide (1 M in tetrahydrofuran, 15 mL, 15 mmol) following the procedure described in Reference Example 2, Step A. 1H NMR (400 MHz, CD3OD): δ 7.35-6.88 (m, 8H), 3.92 (t, 1H), 3.60 (s, 3H), 3.34 (dd, 1H), 3.00 (dd, 1H). LC-MS: m/e 305 (M+Na)+ (3.9 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-fluorophenyl)acetate

Citations

For This Compound
1
Citations
W Wei, WK Shi, PF Wang, XT Zeng, P Li… - Bioorganic & Medicinal …, 2015 - Elsevier
Herein we describe the synthesis and evaluation of a series of adenosine analogs for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli and Pseudomonas …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.